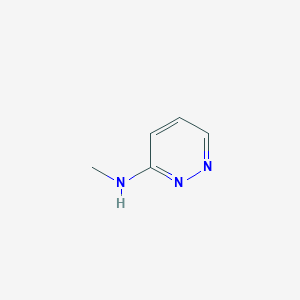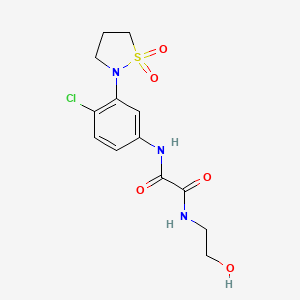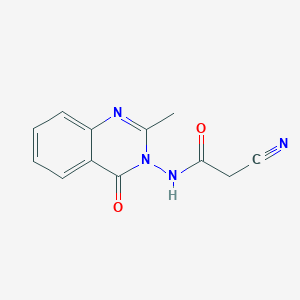
N-methylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpyridazin-3-amine: is a heterocyclic compound that contains a pyridazine ring with a methyl group attached to the nitrogen atom at the 1-position and an amino group at the 3-position. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Diels-Alder Reaction: One of the common methods for synthesizing N-methylpyridazin-3-amine involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.
Cyclization Reactions: Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpyridazin-3-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups attached to the amino group.
Scientific Research Applications
Chemistry: N-methylpyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting cardiovascular diseases, neurological disorders, and metabolic conditions .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the manufacture of specialty materials and coatings .
Mechanism of Action
The mechanism of action of N-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. For example, some derivatives of this compound have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrimidine: A similar heterocyclic compound with nitrogen atoms at the 1 and 3 positions.
Uniqueness: N-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and amino group at the 3-position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
N-methylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-3-2-4-7-8-5/h2-4H,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUCQHODWVRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2483013.png)

![N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2483018.png)
![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/new.no-structure.jpg)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2483020.png)
![1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2483021.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2483025.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B2483028.png)

![3-((4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2483030.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)
